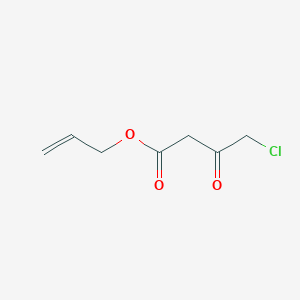

Prop-2-en-1-yl 4-chloro-3-oxobutanoate

描述

Structure

3D Structure

属性

CAS 编号 |

89605-12-9 |

|---|---|

分子式 |

C7H9ClO3 |

分子量 |

176.60 g/mol |

IUPAC 名称 |

prop-2-enyl 4-chloro-3-oxobutanoate |

InChI |

InChI=1S/C7H9ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2H,1,3-5H2 |

InChI 键 |

RKKOBITWQBBTDH-UHFFFAOYSA-N |

规范 SMILES |

C=CCOC(=O)CC(=O)CCl |

产品来源 |

United States |

Synthetic Methodologies for Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate

Direct Synthetic Approaches

Direct synthesis of the target compound logically proceeds by either (a) the esterification of a pre-halogenated butanoic acid derivative with allyl alcohol or (b) the regioselective chlorination of a pre-formed allyl butanoate ester.

The formation of the prop-2-en-1-yl (allyl) ester is a critical step. This can be achieved through standard esterification procedures. For instance, the synthesis of the related compound, Allyl acetoacetate, involves the esterification of acetoacetic acid with allyl alcohol, a reaction often facilitated by an acid catalyst. A similar principle would apply to the synthesis of the target molecule, likely starting from 4-chloro-3-oxobutanoic acid or its derivatives.

Another common method is transesterification, where a more common ester, such as ethyl 4-chloro-3-oxobutanoate, is reacted with allyl alcohol in the presence of a catalyst to exchange the ethyl group for the allyl group. This approach is advantageous when the starting ethyl or methyl ester is more readily available commercially.

The introduction of a chlorine atom at the C-4 position, which is the alpha-position relative to the ketone carbonyl group, is a key transformation. This makes the precursor a β-keto ester, a class of compounds for which alpha-halogenation is a well-established reaction. The challenge lies in achieving regioselectivity, ensuring the chlorine adds to the desired carbon.

Research into the asymmetric α-chlorination of β-keto esters has identified effective methods that can be applied here. jku.at A common and effective electrophilic chlorine source for this transformation is N-chlorosuccinimide (NCS). acs.org The reaction is typically performed in the presence of a catalyst to control the reaction's stereoselectivity and efficiency. For example, studies have shown that hybrid amide-based Cinchona alkaloids can catalyze the enantioselective phase transfer α-chlorination of various β-keto esters with high yields (often up to 99%) and significant asymmetric induction. nih.govnih.gov While the primary focus of these studies is often on creating chiral centers, the underlying methodology for chlorination is directly applicable. nih.govnih.gov

The general procedure involves stirring the β-keto ester substrate (in this case, allyl 3-oxobutanoate) with a catalyst and a weak base, followed by the addition of NCS. acs.org The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity. acs.org

While the target molecule itself does not possess a chiral center unless isotopically labeled, the principles of stereoselective synthesis are crucial when dealing with more complex analogs or when trying to control the geometry of subsequent reactions. The stereoselective introduction of an allyl group onto a β-keto ester is a significant challenge in organic synthesis, as the product can easily racemize. nih.gov

Advanced catalytic systems have been developed to address this. For example, a hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes can catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. nih.gov This method allows for the formation of α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents epimerization. nih.gov By selecting the appropriate stereochemistry of the metal complexes, it is possible to synthesize specific diastereomers on demand. nih.gov This demonstrates a powerful, albeit complex, method for controlling stereochemistry during the formation of the C-C bond when introducing the allyl group.

Convergent Synthetic Strategies Utilizing Precursors and Analogs

Convergent strategies offer an alternative route, often involving the reaction of well-characterized precursors. The Knoevenagel condensation of a related compound, ethyl 4-chloro-3-oxobutanoate, provides significant insight into the reactivity of the 4-chloro-3-oxobutanoate scaffold.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Reports on this condensation involving halogenated ketoesters are relatively scarce. scielo.brresearchgate.net However, studies have successfully demonstrated the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes. scielo.brscielo.brresearchgate.net

This reaction yields ethyl 2-chloroacetyl-3-arylpropenoates, which are α,β-unsaturated analogs of the target compound. scielo.br The reaction is notable for its efficiency, proceeding at room temperature over short reaction times (0.5 to 2 hours) with yields ranging from 44% to 84%. scielo.br A significant aspect of this reaction is the formation of (E) and (Z) diastereomers, with the (E)-isomer generally being the dominant product. researchgate.net

The use of ionic liquids as a solvent has been explored to create a "greener" protocol compared to traditional methods that use refluxing benzene (B151609) or toluene. scielo.brscielo.br

The catalysis of the Knoevenagel condensation is crucial for its success. A commonly employed and effective catalytic system for the reaction between ethyl 4-chloro-3-oxobutanoate and aromatic aldehydes is a mixture of morpholine (B109124) and acetic acid. scielo.brresearchgate.net This system facilitates the condensation under mild conditions, particularly when conducted in ionic liquid solvents. scielo.br The morpholine acts as a base to deprotonate the active methylene (B1212753) compound (the ketoester), while the acetic acid can protonate the intermediate alkoxide, facilitating the subsequent elimination of water.

The table below summarizes the results of the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes using a morpholine/acetic acid catalytic system in an ionic liquid.

| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |

|---|---|---|---|

| 4-chlorophenyl | 1.5 | 75 | 75/25 |

| 4-methoxyphenyl | 2.0 | 44 | 56/44 |

| 2-thiofuranyl | 0.5 | 84 | 85/15 |

| 2-furanyl | 0.5 | 72 | 79/21 |

| phenyl | 1.0 | 68 | 71/29 |

| 3,4-methylenedioxyphenyl | 1.0 | 78 | 78/22 |

Data sourced from J. Braz. Chem. Soc. scielo.br

Knoevenagel Condensation Reactions Involving Related 4-Chloro-3-oxobutanoates

Diastereoselectivity in Knoevenagel Products

The Knoevenagel condensation is a pivotal reaction for carbon-carbon bond formation, often employed in the synthesis of α,β-unsaturated compounds. When applied to substrates like ethyl 4-chloro-3-oxobutanoate, it can lead to the formation of products with potential for diastereoisomerism. Research into the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes has been conducted, notably using ionic liquids as a greener solvent alternative to traditional volatile organic compounds like benzene or toluene. nih.govrsc.org

In these studies, the condensation, catalyzed by a morpholine/acetic acid system, yielded ethyl 2-chloroacetyl-3-arylpropenoates. nih.gov The products were obtained as a mixture of (E) and (Z) diastereomers. The diastereomeric ratio was found to be dependent on the specific aromatic aldehyde used, with ratios ranging from 56:44 to 85:15 ((E)/(Z)). nih.gov This indicates that the steric and electronic properties of the aldehyde play a significant role in dictating the stereochemical outcome of the condensation. The (E)-isomer was generally the major product. jacsdirectory.com

Table 1: Diastereomeric Ratios in Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes

| Aromatic Aldehyde | (E)/(Z) Ratio |

|---|---|

| 4-chlorophenyl | 85/15 |

| 4-methoxyphenyl | 56/44 |

| 2-thiofuranyl | 70/30 |

| 2-furanyl | 60/40 |

| phenyl | 75/25 |

| 3,4-methylenedioxyphenyl | 65/35 |

This diastereoselectivity arises from the geometric constraints in the transition state of the reaction, where the substituents on the aldehyde and the β-keto ester arrange themselves to minimize steric hindrance, leading to the preferential formation of the thermodynamically more stable (E)-isomer.

Alkylation Reactions of β-Dicarbonyl Compounds for Structural Analogs

The synthesis of structural analogs of Prop-2-en-1-yl 4-chloro-3-oxobutanoate can be readily achieved through the alkylation of the α-carbon of β-dicarbonyl compounds. The protons on the carbon situated between the two carbonyl groups of a β-keto ester are particularly acidic due to the resonance stabilization of the resulting enolate anion. tandfonline.com This acidity allows for easy deprotonation with a suitable base, such as an alkoxide, to form a nucleophilic enolate which can then react with an alkylating agent, typically an alkyl halide, in an SN2 reaction. acs.org

This versatile methodology allows for the introduction of a wide variety of alkyl or aryl groups at the α-position, leading to a diverse library of structural analogs. For instance, treating a β-keto ester with a base like sodium ethoxide followed by reaction with an alkyl halide (R-X) would yield the corresponding α-alkylated β-keto ester. uitm.edu.my This process can be repeated to introduce a second alkyl group if another acidic proton is available. acs.org The alkylation of β-keto esters is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simple precursors. organic-chemistry.org

Mechanochemical Approaches for Related Chalcone and β-Keto Ester Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green chemistry tool. wikipedia.org This solvent-free approach offers numerous advantages, including reduced waste, shorter reaction times, and sometimes, unique reactivity compared to solution-based methods. masterorganicchemistry.comresearchgate.net

The synthesis of chalcones, which are α,β-unsaturated ketones structurally related to potential Knoevenagel products of β-keto esters, has been extensively studied under mechanochemical conditions. The Claisen-Schmidt condensation between acetophenones and benzaldehydes, a type of aldol (B89426) condensation, can be efficiently carried out by grinding the solid reactants with a solid base catalyst like sodium hydroxide (B78521) or barium hydroxide. researchgate.netnih.gov These reactions are often complete within minutes and produce high yields of the desired chalcones. researchgate.net Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, has also been shown to be effective. researchgate.net

While the mechanochemical synthesis of β-keto esters via a Claisen condensation is less specifically documented, the principles are transferable. The Claisen condensation, which involves the reaction between two ester molecules or an ester and a ketone in the presence of a strong base, is a fundamental method for forming β-keto esters. google.comjetir.orgrsc.org Applying mechanochemical techniques to this reaction could provide a solvent-free and efficient route to β-keto esters and their derivatives, aligning with the principles of sustainable chemistry.

Advanced Catalytic Approaches in this compound Synthesis

Organocatalysis in Constructing the Core Structure

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the construction of chiral molecules containing the β-keto ester motif, organocatalysis offers a metal-free and often highly enantioselective alternative to traditional methods. researchgate.net The versatility of β-keto esters, possessing both nucleophilic and electrophilic sites, makes them excellent substrates for a wide range of organocatalytic transformations.

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for reactions involving β-keto esters. For example, they have been employed in the asymmetric α-hydroxylation of β-keto esters using peroxides as the oxidant, providing access to optically active α-hydroxy-β-keto esters with good yields and enantioselectivities. masterorganicchemistry.com These catalysts operate by forming a chiral ion pair or hydrogen-bonding network with the β-keto ester, thereby creating a chiral environment that directs the approach of the electrophile. This strategy can be envisioned for the asymmetric synthesis of precursors to this compound, introducing chirality at the α- or β-position of the core structure.

Metal-Catalyzed Transformations for Functionalization

Transition metal catalysis offers a vast and powerful toolkit for the functionalization of β-keto esters, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through other means. The unique reactivity of metals like palladium, rhodium, nickel, and copper can be harnessed to modify the core structure of this compound or its precursors in a highly selective manner.

Palladium catalysis, in particular, has been extensively used in the chemistry of β-keto esters. For instance, palladium-catalyzed allylic alkylation is a classic and reliable method for introducing an allyl group at the α-position of a β-keto ester enolate. More advanced palladium-catalyzed reactions include the dehydrogenative β'-functionalization of α-substituted β-keto esters with indoles, demonstrating the ability to functionalize remote positions under mild conditions. jetir.org Additionally, palladium catalysts can be used in conjunction with other metals, like ruthenium, for stereodivergent dehydrative allylation of β-keto esters, allowing for the synthesis of all four possible diastereomers of the product.

Nickel catalysis has also been employed for the direct α-amidation of β-keto esters, providing a convergent route to α-amino acid derivatives. These metal-catalyzed transformations highlight the potential for late-stage functionalization, where a pre-formed this compound scaffold could be further elaborated to create a diverse range of complex molecules.

Sustainable and Green Chemical Protocols in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. The synthesis of β-keto esters, including this compound, is an area where such principles can be effectively applied.

One key strategy is the use of enzymatic catalysis. Lipases, for example, are highly efficient catalysts for transesterification reactions under mild, often solvent-free conditions. nih.gov The use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process. This biocatalytic approach can be used for the transesterification of ethyl 4-chloro-3-oxobutanoate with allyl alcohol to produce the target compound, avoiding the need for harsh acid or base catalysts and potentially toxic solvents.

The use of alternative reaction media, such as ionic liquids, also represents a greener approach. As mentioned previously, the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate has been successfully carried out in ionic liquids, which are non-volatile and can often be recycled. nih.gov Furthermore, solvent-free methods, often accelerated by microwave irradiation, provide another avenue for sustainable synthesis. google.com These techniques not only eliminate the environmental and health hazards associated with volatile organic solvents but can also lead to significantly shorter reaction times and improved energy efficiency.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as promising alternative reaction media for chemical synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. researchgate.netnih.gov In the context of synthesizing β-keto esters, ILs can serve as effective solvents for enzyme-catalyzed reactions, which are known for their high selectivity under mild conditions.

The synthesis of this compound in ionic liquids would typically involve the lipase-catalyzed transesterification of a corresponding alkyl ester (e.g., ethyl 4-chloro-3-oxobutanoate) with allyl alcohol. Lipases are widely used for ester synthesis, and their activity and stability can be enhanced in certain ionic liquids. rsc.org Research on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has demonstrated the viability of using aqueous/ionic liquid biphase systems. researchgate.net For instance, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) has been shown to be a suitable medium for bioreductions of this substrate, achieving high yields and enantioselectivity. researchgate.net This indicates the compatibility of the 4-chloro-3-oxobutanoate structure with ionic liquid-based systems.

While specific studies detailing the synthesis of this compound in ionic liquids are not extensively documented, the principles are well-established. The reaction would proceed by dissolving the starting ester and allyl alcohol in an appropriate ionic liquid, followed by the addition of an immobilized lipase such as Candida antarctica lipase B (CALB). The ionic liquid facilitates the reaction while also allowing for easy separation and recycling of the enzyme catalyst.

Table 1: Representative Ionic Liquids in Biocatalytic Reactions

| Ionic Liquid Name | Cation | Anion | Potential Application |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Biocatalytic reductions and transesterification reactions. researchgate.net |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Enhancing biotransformation yields and enantioselectivity. researchgate.net |

Solvent-Free Synthetic Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce waste and avoid the use of toxic and volatile organic solvents. nih.gov The transesterification of β-keto esters is particularly amenable to solvent-free conditions, often proceeding with high efficiency. nih.govgoogle.com

This methodology can be directly applied to the synthesis of this compound from a starting material like ethyl 4-chloro-3-oxobutanoate and allyl alcohol. Several catalytic systems have been developed to facilitate this transformation.

Heterogeneous Acid Catalysis: A highly efficient and sustainable protocol utilizes silica-supported boric acid (SiO₂–H₃BO₃) as a recyclable heterogeneous catalyst. nih.gov This method involves heating a mixture of the β-keto ester, the alcohol, and the catalyst. The protocol is noted for its simple operational procedure, mild reaction conditions, and the ability to recycle the catalyst for up to five cycles without a significant loss of activity. nih.gov This approach has been successfully applied to a wide range of alcohols, including allylic variants, achieving excellent yields. nih.govrsc.org

Enzymatic Catalysis: Lipase-catalyzed transesterification under solvent-free conditions is another effective route. google.com Immobilized Candida antarctica lipase B (CALB) is a chemoselective catalyst for the acylation of aliphatic alcohols, including unsaturated ones like allyl alcohol. google.comrsc.org This enzymatic method is valued for its exceptionally mild conditions and high yields, often exceeding 90%. google.com The immobilized nature of the enzyme simplifies its recovery and reuse, adding to the sustainability of the process. google.com

Table 2: Comparison of Solvent-Free Transesterification Methods for β-Keto Esters

| Catalyst | Substrates | Conditions | Yield | Key Features |

|---|---|---|---|---|

| Silica-supported Boric Acid (SiO₂–H₃BO₃) | Methyl/Ethyl Acetoacetate, Allyl Alcohol | Solvent-free, 60-80°C | 87–95% | Heterogeneous, recyclable catalyst, environmentally benign. nih.govrsc.org |

| Candida antarctica lipase B (CALB), immobilized | Ethyl/Methyl β-keto esters, Aliphatic Alcohols | Solvent-free, mild temperature | >90% | High chemoselectivity, simple protocol, catalyst is reusable. google.com |

Chemical Reactivity and Transformation Pathways of Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate

Reactivity of the Halogenated Carbonyl Moiety

The presence of a chlorine atom at the α-position to the ketone carbonyl group significantly influences the reactivity of the molecule. This moiety is susceptible to nucleophilic attack and can undergo elimination reactions.

Nucleophilic Substitution Reactions at the α-Chloro Position

The carbon atom bonded to the chlorine is electrophilic and can be attacked by various nucleophiles, leading to the displacement of the chloride ion. This S(_N)2 reaction is a common pathway for introducing new functional groups at this position. pressbooks.pub The reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state.

Elimination Reactions Leading to α,β-Unsaturated Esters

Under basic conditions, prop-2-en-1-yl 4-chloro-3-oxobutanoate can undergo an elimination reaction. A base can abstract a proton from the carbon adjacent to both the ester and the chloro-substituted carbon, leading to the formation of a double bond and the expulsion of the chloride ion. This E2 elimination pathway results in the formation of an α,β-unsaturated ester, a valuable class of compounds in organic synthesis. youtube.comutdallas.edu The regioselectivity of this reaction is dictated by the acidity of the available α-protons.

Enolate Formation and Subsequent Carbon-Carbon Bond Formations (e.g., Alkylation, Acylation)

The hydrogen atoms on the carbon between the two carbonyl groups (the α-carbon of the keto group and the carbon adjacent to the ester) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. 182.160.97bham.ac.uk

Alkylation: The enolate can react with alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the α-position. pressbooks.publibretexts.org The choice of the base and reaction conditions is crucial to control the regioselectivity of enolate formation and to avoid side reactions. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. bham.ac.ukyoutube.com

Acylation: The enolate can also be acylated by reacting with acylating agents such as acid chlorides or anhydrides. youtube.com This reaction introduces an acyl group, leading to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates. The acylation can occur on either the carbon or the oxygen atom of the enolate, and the outcome can be influenced by factors such as the counterion, solvent, and the nature of the acylating agent. youtube.comlibretexts.org

Transformations Involving the Keto-Ester Functionality

The ketone and ester groups within the molecule also offer sites for various chemical transformations, particularly reduction reactions.

Reduction Reactions of the Ketone Group

The ketone carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent determines the stereochemical outcome of the reaction.

A significant area of research has focused on the stereoselective reduction of the ketone group in related compounds like ethyl 4-chloro-3-oxobutanoate (COBE) to produce optically active chiral alcohols. researchgate.netnih.gov These chiral alcohols are valuable building blocks for the synthesis of pharmaceuticals. nih.gov Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally friendly method for achieving high enantioselectivity in these reductions. nih.govnih.govnih.gov

Various microorganisms and their enzymes, such as carbonyl reductases and alcohol dehydrogenases, have been employed for this purpose. researchgate.netnih.gov These biocatalysts can exhibit high selectivity for producing either the (R)- or (S)-enantiomer of the corresponding alcohol, often with excellent enantiomeric excess (e.e.). nih.govarkat-usa.org The stereochemical outcome can sometimes be influenced by the reaction conditions, including the choice of microorganism, co-solvents, and the presence of additives. arkat-usa.orgresearchgate.net

Below is a table summarizing the findings from several studies on the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (a close analog of the subject compound), highlighting the diversity of biocatalysts and the high levels of stereoselectivity achieved.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Escherichia coli co-expressing aldehyde reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) | 91.7% | 94.1% | nih.gov |

| Sporobolomyces salmonicolor aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) | 86% | 95.4% | nih.govnih.gov |

| Recombinant E. coli CCZU-K14 with NADH-dependent reductase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99.9% | >99.0% | nih.gov |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 98.5% | 95.6% | researchgate.net |

| Burkholderia gladioli carbonyl reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) | 99.9% | 91.8% | nih.gov |

| Baker's Yeast with allyl alcohol | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 91% | Total Conversion | arkat-usa.org |

| Baker's Yeast with allyl bromide | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) | High | High | researchgate.netarkat-usa.org |

Chemo- and Diastereoselective Reduction Strategies

The reduction of the ketone in β-ketoesters is a common and important transformation. For this compound, the primary focus is on the selective reduction of the 3-oxo group to a hydroxyl group, which can generate a chiral center. The development of chemo- and diastereoselective methods for this transformation is crucial for the synthesis of enantiomerically pure compounds.

Biocatalysis has emerged as a powerful tool for the stereoselective reduction of β-ketoesters. Various microorganisms and isolated enzymes have been shown to reduce the ethyl ester analogue, ethyl 4-chloro-3-oxobutanoate (COBE), to the corresponding (R)- or (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (ee). rsc.orglibretexts.orgrsc.orgresearchgate.net These methods are directly applicable to the prop-2-en-1-yl ester due to the identical reactive carbonyl center.

For instance, permeabilized fresh brewer's yeast (Saccharomyces cerevisiae) cells have been used for the bioconversion of COBE to ethyl (R)-4-chloro-3-hydroxybutanoate. In a two-phase reaction system, this method achieved a yield of 99.5% and an enantiomeric excess of 99%. rsc.org Similarly, the NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been employed to produce the (R)-enantiomer with a molar yield of 95.4% and an 86% ee. libretexts.org Conversely, various fungi, such as Cylindrocarpon sclerotigenum, have demonstrated high (S)-selectivity, producing the (S)-hydroxyester with an enantiomeric excess greater than 99%. rsc.org A stereoselective carbonyl reductase from Burkholderia gladioli has also been used for the synthesis of the (R)-enantiomer, achieving a 91.8% yield and 99.9% ee on a preparative scale. researchgate.net

These biocatalytic reductions are typically performed under mild conditions and offer a green alternative to traditional chemical reductants. The choice of biocatalyst dictates the stereochemical outcome of the reaction, allowing for access to both enantiomers of the corresponding allyl 4-chloro-3-hydroxybutanoate.

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Brewer's yeast (Saccharomyces cerevisiae) | (R) | 99.5 | 99 | rsc.org |

| Aldehyde reductase (Sporobolomyces salmonicolor) | (R) | 95.4 | 86 | libretexts.org |

| Cylindrocarpon sclerotigenum | (S) | High | >99 | rsc.org |

| Carbonyl reductase (Burkholderia gladioli) | (R) | 91.8 | 99.9 | researchgate.net |

Intramolecular Cyclization and Condensation Reactions

The presence of multiple reactive centers in this compound allows for intramolecular reactions to form cyclic structures. The active methylene (B1212753) group, flanked by two carbonyls, can be deprotonated to form a nucleophilic enolate. This enolate can then react with the electrophilic carbon bearing the chlorine atom in an intramolecular fashion.

A relevant example is the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, which is followed by an intramolecular cyclization. This reaction sequence, catalyzed by a cupreine (B190981) base, leads to the formation of chiral tetronic acid derivatives. nih.gov This demonstrates the potential for the enolate of the β-ketoester to participate in intramolecular ring-forming reactions.

In a similar vein, the enolate of this compound could potentially undergo an intramolecular substitution of the chlorine atom to form a cyclobutanone (B123998) derivative. However, the formation of a four-membered ring might be thermodynamically less favorable. A more likely pathway could involve an initial reaction with a nucleophile at the chloromethyl group, followed by an intramolecular condensation.

Another possibility for intramolecular cyclization involves the allyl group. For instance, under acidic conditions, the carbonyl group could be protonated, making the enol form more accessible. This enol could then potentially react with the allyl group in an intramolecular ene-type reaction, although this would require specific catalysts and conditions.

Reactions of the Allylic Moiety

The allyl group in this compound provides a handle for a variety of transformations that are characteristic of alkenes. These reactions can be used to further functionalize the molecule without affecting the β-keto-γ-chloroester portion.

The double bond of the allyl group is electron-rich and can act as a nucleophile, making it susceptible to attack by electrophiles. organic-chemistry.org The addition of strong Brønsted acids, such as hydrogen halides (HX), to the alkene will proceed via a carbocation intermediate. wikipedia.orgrsc.orglibretexts.org According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. organic-chemistry.org For this compound, this would mean the formation of a secondary carbocation, which would then be attacked by the halide nucleophile.

For example, the reaction with hydrogen bromide (HBr) would be expected to yield prop-2-bromo-1-yl 4-chloro-3-oxobutanoate. The mechanism involves the protonation of the terminal carbon of the double bond, followed by the attack of the bromide ion on the resulting secondary carbocation. organic-chemistry.org

The alkene of the allyl group can participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this context, the allyl group of this compound can act as the dienophile, reacting with a conjugated diene. youtube.commasterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the ester group is not directly conjugated to the double bond, it can have an inductive effect.

The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative with the 4-chloro-3-oxobutanoate moiety as a substituent. The stereochemistry of the reaction is predictable, with the reaction proceeding through a concerted mechanism. wikipedia.orgyoutube.com

The allylic system is prone to rearrangements and can be a site for various functional group interconversions. One of the most well-known allylic rearrangements is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. libretexts.orglibretexts.orgorganic-chemistry.org While this compound itself is not a substrate for a classical Claisen rearrangement, it could be a precursor to a suitable substrate. For example, conversion of the keto group to an enol ether would create an allyl vinyl ether, which could then undergo a Claisen rearrangement upon heating to form a γ,δ-unsaturated carboxylic acid derivative. organic-chemistry.org

Another important reaction of allylic esters is the palladium-catalyzed Tsuji-Trost reaction, which is a versatile method for allylic alkylation. organic-chemistry.orgwikipedia.org In this reaction, a palladium(0) catalyst reacts with the allylic ester to form a π-allyl palladium complex, with the expulsion of the carboxylate as a leaving group. This complex can then be attacked by a wide range of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgwikipedia.org This reaction allows for the functionalization at the allylic position.

Cascade and Multicomponent Reaction Sequences

The diverse reactivity of this compound makes it an attractive substrate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity. organic-chemistry.orgnih.gov

A hypothetical cascade reaction could be initiated by the reaction of a nucleophile with the allyl group, for example, in a Tsuji-Trost type reaction. The resulting product could then undergo an intramolecular cyclization involving the β-ketoester moiety.

Multicomponent reactions involving this compound could utilize the reactivity of both the allyl group and the β-ketoester. For instance, a multicomponent reaction could be designed where the β-ketoester acts as the nucleophilic component after deprotonation, the allyl group participates in a cycloaddition, and a third component is incorporated in the process. An example of such a complex transformation is the multicomponent hetero-[4+2] cycloaddition/allylboration reaction, which combines a Diels-Alder reaction with an allylboration in one pot to generate complex heterocyclic structures. nih.gov While not directly demonstrated with the title compound, this illustrates the potential for designing sophisticated reaction sequences.

Michael/Alkylation Cascade Reactions (e.g., with 2-Arylidene-1,3-indandiones)

The reactivity of this compound in cascade reactions can be effectively illustrated by the analogous behavior of ethyl 4-chloro-3-oxobutanoate in its reaction with 2-arylidene-1,3-indandiones. This reaction serves as a powerful method for the synthesis of complex spirocyclic structures. The process initiates with a Michael addition, followed by an intramolecular alkylation, yielding activated spirocyclopentanes in a highly controlled manner.

The proposed mechanism for this cascade reaction involves three key steps:

Deprotonation: A base, such as triethylamine, abstracts a proton from the acidic α-carbon of the butanoate, generating an enolate.

Michael Addition: The resulting enolate acts as a nucleophile, attacking the β-carbon of the 2-arylidene-1,3-indandione Michael acceptor.

Intramolecular Alkylation: The intermediate formed then undergoes an intramolecular cyclization, where the enolate displaces the chlorine atom, forming the spirocyclopentane ring.

A significant feature of the Michael/alkylation cascade reaction is the high degree of diastereoselectivity observed. In studies involving the ethyl analogue of this compound, excellent diastereomeric ratios (up to >20:1) have been achieved. This stereochemical control is influenced by the choice of base and reaction conditions, which guide the approach of the nucleophile to the Michael acceptor and the subsequent ring-closing step, leading to the preferential formation of one diastereomer.

The following table summarizes the results from the reaction of various 2-arylidene-1,3-indandiones with ethyl 4-chloro-3-oxobutanoate, which serves as a model for the reactivity of the prop-2-en-1-yl ester.

| Entry | Aryl Group (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | C6H5 | 3a | 95 | >20:1 |

| 2 | 4-MeC6H4 | 3b | 96 | >20:1 |

| 3 | 4-MeOC6H4 | 3c | 92 | >20:1 |

| 4 | 4-FC6H4 | 3d | 94 | >20:1 |

| 5 | 4-ClC6H4 | 3e | 96 | >20:1 |

| 6 | 4-BrC6H4 | 3f | 95 | >20:1 |

| 7 | 3-BrC6H4 | 3g | 93 | 15:1 |

| 8 | 2-ClC6H4 | 3h | 91 | 10:1 |

| 9 | 2-Naphthyl | 3i | 92 | >20:1 |

| 10 | 2-Thienyl | 3j | 88 | 18:1 |

Domino Reactions for Complex Molecular Architectures

The inherent reactivity of this compound makes it an ideal substrate for domino reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity from a simple starting material. The cascade Michael/alkylation reaction is a prime example of a domino process. Such reactions are of significant interest in organic synthesis due to their efficiency and atom economy, allowing for the construction of intricate molecular frameworks, such as spiro-1,3-indandiones, in a single synthetic operation. The development of these reactions is a key area of research for the synthesis of novel compounds with potential biological activities.

Self-Condensation Phenomena and Polymerization (as a reaction pathway)

This compound possesses functional groups that can lead to self-condensation and polymerization under certain conditions.

The β-keto ester functionality allows for self-condensation via a Claisen-type reaction. In the presence of a suitable base, the molecule can act as both a nucleophile (through its enolate) and an electrophile (at the ester carbonyl). This can lead to the formation of dimers or oligomers. However, the presence of the reactive chloromethyl group introduces the possibility of competing intramolecular and intermolecular alkylation reactions.

Furthermore, the "Prop-2-en-1-yl" (allyl) group is a polymerizable moiety. Allyl esters are known to undergo free-radical polymerization, although they are generally less reactive than other vinyl monomers. The polymerization of the allyl group in this compound would lead to a polymer with the 4-chloro-3-oxobutanoate group as a repeating side chain. This reactive side chain could then be used for further chemical modifications of the resulting polymer. The polymerization of allyl esters can be initiated by free-radical initiators at elevated temperatures.

Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate As a Pivotal Building Block in Advanced Organic Synthesis

Construction of Heterocyclic Systems

The trifunctional nature of the 4-chloro-3-oxobutanoate scaffold makes it an ideal precursor for synthesizing a variety of heterocyclic rings. The α-chloro ketone acts as a key electrophilic site for intramolecular cyclization or reaction with binucleophiles, while the β-ketoester provides the necessary functionality for condensation reactions.

The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. The Knorr pyrazole (B372694) synthesis and related methodologies, which typically involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, are well-established routes. mdpi.comhilarispublisher.com

Prop-2-en-1-yl 4-chloro-3-oxobutanoate can serve as a 1,3-dicarbonyl equivalent. The reaction is initiated by the condensation of a hydrazine derivative with one of the carbonyl groups of the butanoate. This is followed by an intramolecular nucleophilic substitution, where the newly formed enamine or a hydroxyl group attacks the carbon bearing the chlorine atom, displacing it to form the pyrazole or pyrazolone (B3327878) ring. This cyclization is a highly efficient method for creating substituted pyrazole systems, which are prevalent in pharmaceuticals. nih.gov

Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen, and they are key components in many biologically active molecules. The most prominent method for their synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide. nih.govorganic-chemistry.org

In this context, this compound functions as the α-haloketone component. The reaction with thiourea, for example, proceeds via the initial formation of an intermediate by the attack of the sulfur nucleophile on the chloromethyl group. Subsequent intramolecular condensation and dehydration lead to the formation of a highly functionalized 2-aminothiazole (B372263) derivative. This reaction provides a direct and efficient pathway to thiazole scaffolds that can be further elaborated. nih.gov

While the direct conversion of this compound to triazoles is not a standard transformation, a closely related analog, alkyl 4-chloro-2-diazo-3-oxobutanoate, has been shown to be a powerful precursor for fused 1,2,3-triazole systems. researchgate.net The synthesis exploits the trifunctional nature of this diazo compound in reactions with vicinal N,S-bis-nucleophiles.

The reaction sequence is initiated by an SN2 reaction at the chloromethyl group. This step is followed by a domino reaction sequence that culminates in a Wolff 1,2,3-triazole synthesis, leading to the formation of bicyclic systems like 6,7-dihydro-4H- researchgate.netresearchgate.netwikipedia.orgtriazolo[5,1-c] researchgate.netwikipedia.orgthiazines. researchgate.net This specialized application highlights how modification of the 4-chloro-3-oxobutanoate backbone can open pathways to more complex heterocyclic systems like triazoles. nih.govnih.gov

Furan (B31954) Synthesis: The Feist-Benary furan synthesis is a classical method that utilizes an α-halo ketone and a β-dicarbonyl compound to construct the furan ring. wikipedia.orgyoutube.com this compound can serve as the α-halo ketone component in this reaction. Furthermore, it has been demonstrated that ethyl 4-chloro-3-oxobutanoate can undergo an organocatalyzed conjugate addition to nitroalkenes. The resulting Michael adduct then undergoes a rapid intramolecular O-alkylation, displacing the chloride to form highly substituted 5-ethoxyfuran-3(2H)-one derivatives, which are analogs of tetronic acid. buchler-gmbh.com

Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis provides a direct route to pyrroles by reacting an α-haloketone, a β-ketoester, and an amine or ammonia (B1221849) in a multicomponent reaction. wikipedia.orgthieme-connect.com this compound is an ideal substrate to act as the α-haloketone. This one-pot synthesis allows for the rapid assembly of polysubstituted pyrroles, which are important structural motifs in natural products and materials science.

A significant application of alkyl 4-chloro-3-oxobutanoates is in the synthesis of complex spirocyclic systems. Research has shown that ethyl 4-chloro-3-oxobutanoate can react with 2-arylidene-1,3-indandiones in a cascade Michael/alkylation reaction. arkat-usa.org

This transformation is typically catalyzed by a base, such as triethylamine, under mild conditions. The mechanism involves the deprotonation of the α-carbon of the butanoate, followed by a Michael addition to the arylidene-indandione acceptor. The resulting enolate then undergoes a rapid intramolecular 5-exo-tet cyclization via nucleophilic attack on the chloromethyl group, affording activated spirocyclopentane-1,2'-indene derivatives in excellent yields and with high diastereoselectivity. arkat-usa.org

| Entry | Arylidene Substituent (Ar) | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | C₆H₅ | Et₃N | CH₂Cl₂ | 95 | >20:1 |

| 2 | 4-MeC₆H₄ | Et₃N | CH₂Cl₂ | 96 | >20:1 |

| 3 | 4-MeOC₆H₄ | Et₃N | CH₂Cl₂ | 94 | >20:1 |

| 4 | 4-FC₆H₄ | Et₃N | CH₂Cl₂ | 92 | 15:1 |

| 5 | 4-ClC₆H₄ | Et₃N | CH₂Cl₂ | 93 | >20:1 |

| 6 | 4-BrC₆H₄ | Et₃N | CH₂Cl₂ | 94 | >20:1 |

| 7 | 2-Thienyl | Et₃N | CH₂Cl₂ | 88 | 10:1 |

Applications in the Synthesis of Complex Carbon Frameworks

Beyond heterocycle synthesis, the reactivity of the 4-chloro-3-oxobutanoate core is well-suited for building complex carbocyclic structures. Its ability to act as both a nucleophile (at the α-carbon) and an electrophile (at the chloromethyl carbon) allows for versatile annulation and alkylation strategies.

Precursor for Functionalized Ketones and Esters

The inherent reactivity of this compound allows it to be a valuable precursor for a variety of functionalized ketones and esters. The α-chloro atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse substituents at this position. Additionally, the ester and ketone functionalities can undergo various transformations, such as hydrolysis, transesterification, and reduction, to yield a plethora of derivatives.

For instance, the reaction of this compound with different nucleophiles can lead to the formation of novel β-ketoesters. These products can then be subjected to further chemical manipulations to generate complex ketone and ester frameworks.

Role in the Synthesis of Natural Product Scaffolds and Analogs

The structural motifs accessible from this compound are found in numerous natural products. Consequently, this compound has emerged as a key starting material in the total synthesis of various biologically active natural products and their analogs. The ability to introduce chirality and diverse functional groups in a controlled manner makes it an invaluable tool for synthetic chemists aiming to construct complex molecular architectures.

While specific examples detailing the use of this compound in the synthesis of natural product scaffolds are not extensively documented in readily available literature, its analogous ethyl ester, ethyl 4-chloro-3-oxobutanoate, has been widely employed. The principles of its reactivity can be inferred to apply to the prop-2-en-1-yl ester, suggesting its potential in accessing similar complex scaffolds.

Intermediate in the Preparation of Key Pharmaceutical and Agrochemical Synthons

A significant application of this compound and its analogs lies in their role as intermediates for the synthesis of high-value pharmaceutical and agrochemical compounds. The chiral alcohols derived from the stereoselective reduction of the ketone functionality are particularly important synthons.

The analogous compound, ethyl 4-chloro-3-oxobutanoate (COBE), is a well-established precursor to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) and its (S)-enantiomer. rsc.orgtum.de These chiral halohydrins are crucial intermediates in the synthesis of a variety of pharmaceuticals. For example, (R)-CHBE is a key building block for the synthesis of L-carnitine and certain statin side chains.

| Precursor | Chiral Synthon | Potential Pharmaceutical Application |

| This compound (inferred) | Prop-2-en-1-yl (R)-4-chloro-3-hydroxybutanoate | L-carnitine synthesis, statin side chains |

| This compound (inferred) | Prop-2-en-1-yl (S)-4-chloro-3-hydroxybutanoate | Building block for various chiral drugs |

Stereoselective Synthetic Applications

The prochiral ketone in this compound makes it an ideal substrate for asymmetric transformations, allowing for the synthesis of enantiomerically enriched products.

Asymmetric Transformations Utilizing this compound as a Chiral Synthon

While direct studies on this compound as a chiral synthon are limited, the extensive research on its ethyl ester analog provides a strong basis for its potential in asymmetric synthesis. Chiral catalysts can be employed to achieve highly enantioselective reductions of the keto group, leading to the formation of chiral hydroxyesters. These chiral building blocks can then be elaborated into more complex, optically active molecules.

Chemoenzymatic Synthesis of Chiral Intermediates

Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have proven to be powerful strategies for the production of chiral intermediates from β-ketoesters. Biocatalytic reduction of the ketone in 4-chloro-3-oxobutanoate esters is a widely studied and highly efficient method for producing enantiomerically pure (R)- and (S)-4-chloro-3-hydroxybutanoates.

A variety of microorganisms and isolated enzymes, such as carbonyl reductases, have been shown to effectively catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. rsc.orgtum.de These biocatalysts often exhibit excellent enantioselectivity, providing access to the desired chiral alcohol in high enantiomeric excess. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli has been used for the efficient synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate. rsc.org Similarly, an NADH-dependent reductase from Candida magnoliae has been employed for the synthesis of the (S)-enantiomer. tum.de

The following table summarizes the chemoenzymatic reduction of ethyl 4-chloro-3-oxobutanoate, which serves as a model for the potential transformations of the prop-2-en-1-yl ester.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Carbonyl Reductase (Burkholderia gladioli) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | >99% |

| NADH-dependent Reductase (Candida magnoliae) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99% |

These enzymatic methods offer a green and efficient alternative to traditional chemical reductions, often proceeding under mild reaction conditions with high selectivity. The application of similar biocatalytic systems to this compound is a promising avenue for the synthesis of valuable chiral building blocks.

Mechanistic Investigations of Reactions Involving Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate

Elucidation of Reaction Pathways for Key Transformations (e.g., Knoevenagel, Michael/Alkylation Cascade)

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like Prop-2-en-1-yl 4-chloro-3-oxobutanoate) to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. The reaction is generally catalyzed by a weak base.

The proposed reaction pathway involves three main steps:

Enolate Formation: A base, such as piperidine (B6355638) or morpholine (B109124), abstracts an acidic α-proton from the β-keto ester to form a resonance-stabilized enolate intermediate. The acidity of this proton is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups.

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

Dehydration: This intermediate is then protonated to yield a β-hydroxy carbonyl compound (an aldol (B89426) adduct), which readily undergoes base-catalyzed dehydration to produce the final α,β-unsaturated product.

Studies on the analogous ethyl 4-chloro-3-oxobutanoate have shown successful Knoevenagel condensation with various aromatic aldehydes in the presence of morpholine/acetic acid catalysts, yielding the corresponding ethyl 2-chloroacetyl-3-arylpropenoates.

Michael/Alkylation Cascade:

This compound can participate in cascade reactions, which involve multiple bond-forming events in a single synthetic operation. A notable example is the Michael addition followed by an intramolecular alkylation.

A proposed mechanism for a cascade reaction, based on studies with ethyl 4-chloro-3-oxobutanoate and 2-arylidene-1,3-indandiones, proceeds as follows:

Enolate Formation: A base, such as triethylamine, deprotonates the β-keto ester at the α-carbon, generating the enolate nucleophile.

Michael Addition: The enolate undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of the activated alkene (the 2-arylidene-1,3-indandione), forming a new carbon-carbon bond and generating another enolate intermediate.

Intramolecular Alkylation: The newly formed enolate then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom (an intramolecular SN2 reaction). This step results in the formation of a five-membered ring, yielding a spirocyclopentane derivative.

This cascade process efficiently constructs complex cyclic systems with high diastereoselectivity.

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic data for reactions of this compound are not available, the principles of kinetic analysis for related transformations offer insight into how its reaction rates might be determined and controlled.

For reactions like the Knoevenagel condensation, kinetic studies would typically involve monitoring the concentration of reactants or products over time using techniques such as UV-Vis spectroscopy (to follow the formation of the conjugated product) or NMR spectroscopy. Such studies can determine the reaction order with respect to each reactant and the catalyst.

In many base-catalyzed condensations of β-dicarbonyl compounds, the rate-limiting step can be either the initial deprotonation to form the enolate or the subsequent carbon-carbon bond formation. The exact rate-limiting step depends on factors such as the strength of the base, the acidity of the β-keto ester, and the reactivity of the electrophile. For instance, if a weak base is used, enolate formation may be the slowest step. Conversely, with a strong base that rapidly generates the enolate, the nucleophilic attack on the carbonyl could become rate-limiting.

The kinetics of transesterification for β-keto esters are noted to be generally slow, often requiring a catalyst.

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming proposed mechanistic pathways. Spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to detect intermediates that are present in sufficient concentration. For reactions involving this compound, one might observe the disappearance of the α-proton signal upon enolate formation. The enolate itself, being a key intermediate, could potentially be observed under specific conditions (e.g., low temperature, use of a strong base to generate a high concentration).

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor changes in key functional groups. The formation of an enolate from a β-keto ester would be accompanied by a characteristic shift in the carbonyl stretching frequencies. The C=O bands of the keto and ester groups of the starting material would be replaced by the stretches corresponding to the delocalized enolate system.

Below is a hypothetical table of expected IR stretching frequencies for key species in a Knoevenagel reaction.

| Species | Functional Group | Expected IR Frequency (cm-1) |

|---|---|---|

| Starting β-Keto Ester | C=O (Ketone) | ~1725 |

| Starting β-Keto Ester | C=O (Ester) | ~1745 |

| Enolate Intermediate | Delocalized C=C-C=O | ~1650-1550 |

| Aldol Adduct | O-H (Alcohol) | ~3500 (broad) |

| Final Product | C=C (Conjugated) | ~1640 |

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient charged intermediates by trapping them from the reaction mixture.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing reaction mechanisms at a molecular level. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For a reaction like the Knoevenagel condensation, computational analysis could:

Model Transition States: Determine the geometry of the transition state for the key bond-forming step. For example, DFT studies have been used to investigate the transition state of Knoevenagel condensations, revealing details about the role of the catalyst in stabilizing the transition structure.

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) can be calculated. This allows for a comparison of different possible pathways; the path with the lowest activation energy is the most likely to occur.

Generate Energy Profiles: A reaction energy profile, plotting energy versus the reaction coordinate, can be constructed. This visual representation helps to identify the rate-limiting step (the one with the highest energy transition state) and determine whether intermediates are stable or transient.

Origins of Chemo-, Regio-, and Stereoselectivity in Transformations

Chemoselectivity: this compound possesses multiple reactive sites, including two carbonyl groups, an α-carbon, and a C-Cl bond. In base-catalyzed reactions, the most acidic protons are at the α-carbon, situated between the two carbonyl groups. Deprotonation occurs here preferentially to form the enolate, which then acts as a soft nucleophile, directing the chemoselectivity of subsequent reactions towards C-C bond formation at this position.

Regioselectivity: In the cascade reaction with an α,β-unsaturated system like a 2-arylidene-1,3-indandione, the enolate can potentially attack either the carbonyl group (1,2-addition) or the β-carbon (1,4- or Michael addition). The Michael addition is generally favored because it leads to a more stable, resonance-delocalized enolate intermediate, thus controlling the regioselectivity of the initial attack.

Stereoselectivity: The formation of new stereocenters is a key aspect of these transformations. In the Michael/alkylation cascade, two new stereocenters are formed, leading to the possibility of diastereomers. The observed high diastereoselectivity (often >20:1) suggests that the reaction proceeds through a highly organized transition state. The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states. The favored transition state is the one that minimizes steric repulsion between the substituents of the reacting molecules, leading to the thermodynamically most stable product.

The table below, adapted from studies on a similar system, illustrates the high diastereoselectivity achieved in a Michael/alkylation cascade.

| Aldehyde Derivative (Ar) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenyl | 92 | >20:1 |

| 4-Chlorophenyl | 96 | >20:1 |

| 4-Methylphenyl | 91 | >20:1 |

| 4-Methoxyphenyl | 93 | >20:1 |

| 2-Chlorophenyl | 89 | 15:1 |

Data adapted from a study on the cascade reaction of ethyl-4-chloro-3-oxobutanoate and 2-arylidene-1,3-indandiones.

Theoretical and Computational Chemistry Studies on Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energy of molecules. nih.gov For a molecule like Prop-2-en-1-yl 4-chloro-3-oxobutanoate, DFT calculations can provide deep insights into its structural preferences, stability, and intrinsic reactivity. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, vibrational frequencies, and various electronic properties that are crucial for understanding the molecule's behavior. nih.gov

The structure of this compound allows for several possible conformations due to the rotation around its single bonds. Furthermore, like other β-keto esters, it can exist in keto and enol tautomeric forms. Computational analyses of similar β-keto esters have shown that the keto form is generally the more stable tautomer. nih.govresearchgate.net

While E/Z isomerism is typically associated with double bonds, it would be relevant in the context of the enol tautomer of this molecule. For the more stable keto form, the analysis focuses on identifying the most stable rotamers (rotational isomers). A computational scan of the potential energy surface by rotating specific dihedral angles would reveal the global minimum energy structure.

Illustrative Conformational Energy Data

The following interactive table represents hypothetical relative energies for different conformers of this compound, as would be determined by DFT calculations. The global minimum is set to 0.00 kcal/mol for reference.

| Conformer ID | Dihedral Angle (O=C-C-C=O) | Dihedral Angle (C-O-C-C=C) | Relative Energy (kcal/mol) | Stability Rank |

| Conf-1 | ~180° (anti) | ~180° (anti) | 0.00 | 1 (Most Stable) |

| Conf-2 | ~60° (gauche) | ~180° (anti) | 1.5 | 2 |

| Conf-3 | ~180° (anti) | ~60° (gauche) | 2.1 | 3 |

| Conf-4 | ~60° (gauche) | ~60° (gauche) | 3.8 | 4 (Least Stable) |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.orgnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). edu.krd

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. edu.krdschrodinger.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the C=C double bond of the allyl group and the oxygen lone pairs. The LUMO is anticipated to be centered on the electrophilic carbonyl groups (C=O) of the keto-ester moiety.

DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic character. nih.gov

Illustrative Frontier Orbital Energy Data

This interactive table shows typical energy values that might be obtained for this compound from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Energy difference; indicator of chemical reactivity and kinetic stability. |

Molecular Modeling and Dynamics Simulations for Reaction Design

Beyond static DFT calculations, molecular modeling encompasses dynamic simulations that provide insight into the behavior of molecules over time. nih.gov Molecular Dynamics (MD) simulations model the movement of atoms and molecules, allowing researchers to study conformational changes, solvent effects, and interactions between reactants. nih.govresearchgate.net

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: To identify the most populated conformations in a solution, which may differ from the gas-phase minimum energy structure.

Model Reactant Interactions: To simulate the approach of a reactant (e.g., a nucleophile or a reducing agent) to the substrate, helping to understand the initial steps of a reaction. nih.gov

Design Enzyme-Catalyzed Reactions: In biocatalysis, MD simulations can model how the substrate fits into the active site of an enzyme, guiding the design of more efficient catalysts for reactions like the asymmetric reduction of the ketone. nih.gov

These simulations are invaluable for reaction design, helping to predict how changes in solvent, temperature, or reactant structure might influence the outcome of a chemical process.

Prediction and Validation of Reaction Pathways and Transition States

A primary goal of computational chemistry is to elucidate reaction mechanisms by mapping the potential energy surface that connects reactants to products. mit.edu DFT calculations are instrumental in locating and characterizing transition states (TS)—the high-energy, transient structures that represent the peak of the energy barrier for a reaction. arxiv.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, several reaction pathways can be computationally explored:

Nucleophilic attack at the C3-ketone: This is a common reaction for β-keto esters, often leading to reduction or addition products.

Nucleophilic substitution at the C4-carbon: The chlorine atom is a leaving group, making this position susceptible to SN2 reactions.

Reactions involving the allyl group: The double bond can undergo addition reactions.

By calculating the activation energies for these competing pathways, computational models can predict which reaction is kinetically favored under specific conditions. nih.gov These predictions can then be validated against experimental results, providing a powerful synergy between theory and practice. mit.edu

Illustrative Activation Energies for Competing Pathways

This table presents hypothetical activation energies (Ea) for two competing nucleophilic reactions involving this compound, as might be predicted by DFT.

| Reaction Pathway | Description | Predicted Ea (kcal/mol) | Predicted Outcome |

| Path A | Nucleophilic attack at C3-ketone | 15.2 | Kinetically favored; major product forms via ketone reaction. |

| Path B | SN2 substitution at C4-chloro | 22.5 | Kinetically disfavored; minor product forms via substitution. |

Analysis of Local and Global Chemical Activity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through a series of descriptors derived from the change in energy with respect to the number of electrons. chemrxiv.orgmdpi.com These descriptors can be global (describing the molecule as a whole) or local (identifying reactivity at specific atomic sites). researchgate.net

Global Reactivity Descriptors provide a holistic view of the molecule's stability and reactivity. edu.krd

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. edu.krd

Softness (S): The reciprocal of hardness (S = 1/η); soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Local Reactivity Descriptors pinpoint the most reactive sites within the molecule.

Fukui Functions (fk+, fk-): The Fukui function indicates the change in electron density at a specific atom (k) upon the addition (fk+) or removal (fk-) of an electron. A high fk+ value suggests a site is susceptible to nucleophilic attack, while a high fk- value indicates susceptibility to electrophilic attack. nih.govchemrxiv.org

Dual Descriptor (Δfk): This descriptor can simultaneously identify nucleophilic and electrophilic sites.

For this compound, local descriptor analysis would likely confirm that the C3 carbonyl carbon is the most electrophilic site (highest fk+), making it the primary target for nucleophiles. The oxygen atoms and the allyl double bond would be identified as the main nucleophilic regions.

Illustrative Global and Local Reactivity Descriptors

This interactive table provides illustrative values for key reactivity descriptors, calculated using DFT.

| Descriptor Type | Descriptor | Predicted Value (a.u.) | Interpretation |

| Global | Chemical Potential (μ) | -0.16 | Moderate electron escaping tendency. |

| Hardness (η) | 0.23 | Molecule is moderately hard, indicating reasonable stability. | |

| Electrophilicity (ω) | 0.056 | The molecule has a notable capacity to act as an electrophile. | |

| Local (at C3 Carbonyl) | Fukui Function (fk+) | 0.18 | High value indicates this site is highly susceptible to nucleophilic attack. |

Emerging Research Avenues and Future Prospects for Prop 2 En 1 Yl 4 Chloro 3 Oxobutanoate Chemistry

Design and Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of Prop-2-en-1-yl 4-chloro-3-oxobutanoate is governed by its multiple functional groups, each amenable to distinct catalytic activation. Future research will focus on developing novel catalytic systems that can control the chemo-, regio-, diastereo-, and enantioselectivity of its transformations.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective functionalization of carbonyl compounds. researchgate.net For this compound, chiral aminocatalysts, such as those derived from cinchona alkaloids or prolinol, could facilitate highly enantioselective reactions at the α-carbon. nih.govacs.org These catalysts can promote reactions like asymmetric chlorination or serve as a platform for subsequent substitutions, providing access to chiral molecules with quaternary stereocenters. acs.orgacs.org

Metal-Based Catalysis: Transition metal catalysis offers a broad scope for activating the allyl group and the enolizable β-ketoester moiety. Palladium-catalyzed decarboxylative allylic alkylation represents a significant area of potential. nih.gov A particularly promising approach involves heterobimetallic catalysis, where two different metals work in concert. For instance, a combination of a soft metal catalyst like Palladium(0) to activate the allyl ester and a hard Lewis acid like Ytterbium(III) to coordinate the keto-ester could enable novel decarboxylative aldol (B89426) reactions. organic-chemistry.orgacs.org This dual activation strategy allows for the in-situ formation of a ketone enolate for subsequent reaction with various electrophiles. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. While much of the existing research focuses on the reduction of the ketone in ethyl 4-chloro-3-oxobutanoate, lipases could be employed for the synthesis of this compound itself via transesterification. google.com Furthermore, engineered enzymes could be developed to perform enantioselective reductions or other transformations on the allyl ester specifically, expanding its utility in the synthesis of optically active compounds.

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalyst Type | Potential Application for this compound | Expected Advantages | Key Research Challenge |

| Organocatalysts | Asymmetric α-functionalization (e.g., chlorination, alkylation) | Metal-free, high enantioselectivity, operational simplicity. researchgate.netnih.gov | Catalyst loading and turnover, substrate scope. |

| Metal Catalysts | Decarboxylative allylations, cross-coupling reactions. nih.govacs.org | High reactivity, broad scope of electrophiles, stereoablative potential. nih.gov | Ligand design for selectivity, removal of metal residues. |

| Biocatalysts | Enantioselective ketone reduction, selective transesterification. google.com | Exceptional selectivity (enantio-, regio-), mild and green conditions. | Enzyme discovery and engineering for the specific substrate. |

Exploration of Unconventional Reaction Conditions and Activation Methods

Moving beyond traditional thermal methods, the exploration of unconventional activation techniques can offer significant advantages in terms of reaction rates, yields, and energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, including the synthesis of β-keto esters. tandfonline.com This technique can facilitate rapid, solvent-free transesterification or ring-opening reactions to produce β-keto esters, often with higher yields and purity compared to conventional heating. researchgate.net Applying this to the synthesis or subsequent reactions of this compound could lead to more efficient and environmentally friendly processes.

Sonochemistry: The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates through acoustic cavitation. organic-chemistry.orgiosrjournals.org This phenomenon creates localized hot spots with extreme temperatures and pressures, which can promote faster mass transport and initiate radical pathways. nih.govekb.eg For reactions involving this compound, sonication could accelerate heterogeneous reactions or enable novel transformations not accessible under silent conditions. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for generating radical intermediates under exceptionally mild conditions. Dual catalytic systems combining a photocatalyst with a transition metal catalyst (e.g., palladium) can facilitate decarboxylative allylations of allyl esters. nih.gov This approach could be applied to this compound to generate α-carbonyl radicals for subsequent C-C bond formation, offering a novel route to complex structures. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in modern chemical synthesis, offering enhanced safety, consistency, and scalability. acs.org Microreactor technology, in particular, provides superior control over reaction parameters like temperature and mixing due to high surface-area-to-volume ratios. rsc.org

The synthesis of β-keto esters has been successfully demonstrated in continuous flow systems. acs.orgthieme-connect.com These systems allow for precise control over reaction times and temperatures, minimizing the formation of byproducts and enabling the safe handling of reactive intermediates. chimia.ch For this compound, a flow-based synthesis could be integrated with in-line purification, such as "catch and release" protocols using immobilized scavengers, to produce the final product with high purity without traditional workup. researchgate.netcore.ac.uk This approach is highly amenable to automation, allowing for rapid reaction optimization and the generation of compound libraries for screening purposes.

Expanding the Scope of this compound in Complex Molecule Synthesis

The true value of a building block is demonstrated by its utility in the synthesis of complex and biologically relevant molecules. β-Keto esters are renowned for their versatility as precursors to a wide range of compounds. researchgate.net

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. For example, reaction with α-haloketones can lead to substituted furans (the Feist-Benary synthesis), while condensation with amines or hydrazines can yield pyrroles, pyrazoles, and pyrimidines. uwindsor.ca The presence of the allyl and chloro groups on the this compound backbone provides additional handles for post-cyclization functionalization.

Chiral Building Blocks for Natural Products: The ability to introduce chirality at the α-position via asymmetric catalysis makes this compound a valuable precursor for natural product synthesis. For instance, δ-amino β-keto esters have been designed as key building blocks for the asymmetric synthesis of alkaloids like 2-phenylpiperidine. nih.gov The strategic placement of functional groups in this compound allows for its potential incorporation into tandem or cascade reactions, rapidly building molecular complexity.

Development of Sustainable and Economically Viable Synthetic Processes for Industrial Scale-Up

For any chemical compound to be widely adopted, its synthesis must be sustainable and economically viable. Future research will focus on developing green and efficient processes for the large-scale production of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. primescholars.comwikipedia.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, developing catalytic C-H activation methods for ester synthesis would be superior to traditional condensation reactions that produce water as a byproduct. labmanager.comdbpedia.org